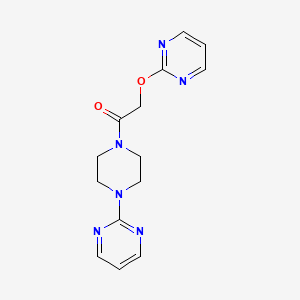
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone
Description
1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a synthetic compound featuring a piperazine core substituted at the 4-position with a pyrimidin-2-yl group. The ethanone moiety is further functionalized with a pyrimidin-2-yloxy group via an oxygen linker.
Properties
IUPAC Name |
2-pyrimidin-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-12(11-22-14-17-5-2-6-18-14)19-7-9-20(10-8-19)13-15-3-1-4-16-13/h1-6H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHVWQLSSPANSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C12H14N6O
- Molecular Weight : 246.28 g/mol
- InChI Key : GPZUTLVTGOAIQP-UHFFFAOYSA-N
Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit significant interactions with various biological targets, particularly in the context of neurotransmitter systems and cancer therapy.
1. Serotonin Reuptake Inhibition
A study on similar piperazine derivatives demonstrated that they can act as serotonin (5-HT) reuptake inhibitors, which are crucial for treating depression and anxiety disorders. The mechanism involves blocking the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft .
2. Poly (ADP-Ribose) Polymerase (PARP) Inhibition
Recent research has highlighted the potential of pyrimidine-based compounds to inhibit PARP enzymes, which play a key role in DNA repair mechanisms. Inhibiting PARP can enhance the efficacy of chemotherapy agents by promoting cancer cell death .
Anticancer Activity
The compound's anticancer properties have been evaluated through various assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 18 | PARP inhibition |
| Study B | HeLa (Cervical Cancer) | 25 | DNA damage response modulation |
These findings suggest that This compound may serve as a promising lead compound for further development as an anticancer agent.
Neuropharmacological Effects
The compound has also shown potential neuropharmacological effects:
| Study | Model | Effect |
|---|---|---|
| Study C | Rat Forced Swimming Test | Reduced immobility time |
| Study D | Mouse Tail Suspension Test | Antidepressant-like activity |
Case Studies
-
In Vivo Antidepressant Activity
In a controlled study involving rats, administration of the compound resulted in a significant reduction in immobility during forced swimming tests, suggesting its potential as an antidepressant. The results indicated an increase in serotonin levels, confirming its action as a serotonin reuptake inhibitor . -
Cancer Cell Line Studies
In vitro studies using MCF-7 and HeLa cells demonstrated that the compound inhibited cell proliferation significantly at concentrations below 25 µM. The mechanism was linked to enhanced apoptosis markers and DNA damage response .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its dual pyrimidinyl substituents. Below is a comparative analysis with key analogs:
Core Structural Variations
Functional Group Impact
- Pyrimidinyloxy vs. This may influence solubility and target selectivity .
- Oxygen vs. Sulfur Linkers: The ethanone’s oxygen linker in the target compound contrasts with sulfur in benzimidazole derivatives (e.g., ), affecting electronic distribution and metabolic stability .
- Dual Pyrimidinyl vs. Mono-Substituted Analogs: Dual pyrimidinyl groups may enhance binding to enzymes like CYP51 (as seen in pyridine-based analogs in ) or serotonin receptors (similar to 1-PP in ) .
Q & A
Q. What analytical methods ensure batch-to-batch consistency?
- HPLC Purity : C18 column, 0.1% TFA/ACN gradient, retention time 8.2 min .
- Elemental Analysis : Carbon/Nitrogen ratios within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


